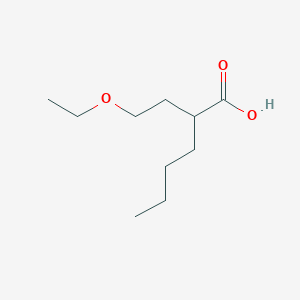

2-(2-Ethoxyethyl)hexanoic acid

Description

Contextualization within Branched Carboxylic Acid and Ether Chemistry

2-(2-Ethoxyethyl)hexanoic acid is a derivative of hexanoic acid, characterized by a 2-ethoxyethyl substituent at the alpha-carbon position. vulcanchem.com This structure places it within the family of branched-chain carboxylic acids, which are known to exhibit distinct physical and chemical properties compared to their linear isomers. vulcanchem.com For instance, the presence of an alkyl branch can significantly lower a compound's melting point and alter its solubility in various solvents. A well-documented analogue, 2-ethylhexanoic acid (2-EHA), is a branched-chain carboxylic acid widely used in the synthesis of plasticizers, lubricants, and paint driers due to the lipophilic nature imparted by its branched structure. nih.govatamanchemicals.com

Simultaneously, the presence of an ether group (C-O-C) within the substituent chain introduces polarity and the potential for hydrogen bonding, classifying it as an ether carboxylic acid. Ether carboxylates are valued for their surfactant properties, stability over a wide pH range, and high tolerance to electrolytes. atamanchemicals.comatamankimya.comatamanchemicals.com They find extensive use in personal care products, industrial cleaners, and as emulsifiers and dispersants. atamanchemicals.comatamankimya.com The dual functionality of this compound, therefore, suggests a compound with a unique balance of hydrophobic and hydrophilic characteristics.

Theoretical Significance as a Novel Organic Compound

The theoretical importance of this compound lies in its potential to bridge the functional gap between traditional branched carboxylic acids and ether carboxylates. Computational chemistry, a field that utilizes computer simulations to solve chemical problems, provides a framework for predicting the properties and behavior of such novel molecules. wikipedia.orgnextmol.com

The combination of a branched alkyl chain and an ether linkage within a single molecule presents an interesting case for molecular modeling. The interplay between the steric hindrance of the branched structure and the polarity of the ether group could lead to unique self-assembly behaviors in solution, a key aspect for applications in surfactant and polymer science. researchgate.net

Known Properties of this compound

| Property | Value |

| CAS Number | 538374-03-7 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | BSKHXBQVMYIZDO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCOCC)C(=O)O |

Data sourced from Smolecule smolecule.com

Comparative Properties of this compound and 2-Ethylhexanoic Acid

| Property | This compound (Inferred/Hypothesized) | 2-Ethylhexanoic Acid (Experimental) |

| Molecular Formula | C10H20O3 smolecule.com | C8H16O2 nih.gov |

| Molecular Weight | 188.26 g/mol smolecule.com | 144.21 g/mol nih.gov |

| Boiling Point | Not available | 228 °C atamanchemicals.com |

| Solubility in Water | Potentially enhanced due to ether group | Slightly soluble nih.gov |

| Key Functional Groups | Carboxylic acid, Ether | Carboxylic acid |

| Structural Feature | Branched with ethoxyethyl group vulcanchem.com | Branched with ethyl group nih.gov |

Current Research Trajectories and Knowledge Gaps for this compound

Given the limited direct research on this compound, current research trajectories are largely extrapolated from the known applications of its structural relatives.

One potential area of investigation is its use as a monomer or additive in polymer synthesis. The derivatives of its analogue, 2-EHA, are utilized as thermal stabilizers in polyvinyl chloride (PVC) and as plasticizers. vulcanchem.comcanada.ca The introduction of the flexible ether linkage in this compound could impart unique properties to polymers, such as increased flexibility or altered thermal stability.

Another promising avenue is in the formulation of lubricants and metalworking fluids. Ether carboxylates are known to be effective in such applications. colonialchem.com The branched structure of this compound could enhance its solubility in nonpolar base oils, a desirable characteristic for lubricant additives. canada.ca

Furthermore, the surfactant properties suggested by its ether carboxylate nature indicate potential applications in detergents, emulsifiers, and personal care products. atamanchemicals.comatamankimya.com Research could focus on determining its critical micelle concentration, surface tension reduction capabilities, and mildness for use in skin and hair care formulations.

The primary knowledge gap is the lack of fundamental experimental data for this compound. There is a need for detailed studies on its synthesis and purification, as well as the characterization of its physical and chemical properties, including its spectroscopic data. While synthetic routes for its derivatives can be inferred from methods used for 2-EHA, such as the oxidation of the corresponding aldehyde, specific reaction conditions and yields for this compound itself are not well-documented. smolecule.com Future research will need to address these fundamental questions to unlock the full potential of this novel compound.

Structure

3D Structure

Properties

CAS No. |

538374-03-7 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-(2-ethoxyethyl)hexanoic acid |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-9(10(11)12)7-8-13-4-2/h9H,3-8H2,1-2H3,(H,11,12) |

InChI Key |

BSKHXBQVMYIZDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCOCC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Ethoxyethyl Hexanoic Acid

Rational Design of De Novo Synthetic Pathways

The creation of 2-(2-ethoxyethyl)hexanoic acid from basic precursors necessitates a well-thought-out synthetic plan. This involves carefully considering the sequence of reactions to introduce the key structural features of the molecule: the hexanoic acid backbone, the ethoxyethyl side chain, and the ether linkage that connects them.

Exploration of Alkylation and Carboxylation Reactions

A primary strategy for constructing the carbon skeleton of this compound involves alkylation and carboxylation reactions. The malonic ester synthesis, for instance, provides a classic and effective route. libretexts.org This method starts with a malonic ester, such as diethyl malonate, which is first deprotonated with a suitable base like sodium ethoxide to form a stable enolate. libretexts.org This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction to introduce the desired side chain. libretexts.org For the synthesis of this compound, the alkylating agent would be a 2-ethoxyethyl halide. Following alkylation, the resulting diester undergoes hydrolysis and subsequent decarboxylation to yield the final carboxylic acid. libretexts.org

Another approach involves the direct alkylation of an enolate derived from a hexanoate (B1226103) ester. youtube.com However, this method can be challenging due to the lower acidity of the α-protons compared to those in malonic esters, often requiring stronger bases like lithium diisopropylamide (LDA) and strictly controlled reaction conditions to prevent side reactions such as self-condensation. youtube.com

Recent advancements have also focused on the direct carboxylation of alkyl halides using carbon dioxide (CO2) as a C1 feedstock, often facilitated by transition metal catalysts. organic-chemistry.orgmdpi.com These methods offer a more atom-economical and potentially greener alternative to traditional carboxylation routes. mdpi.com

| Method | Starting Materials | Key Reagents | Advantages | Challenges |

| Malonic Ester Synthesis | Diethyl malonate, 2-ethoxyethyl halide | Sodium ethoxide, followed by acid and heat for hydrolysis and decarboxylation | Well-established, high yields, avoids direct alkylation of less acidic esters. libretexts.org | Multi-step process. libretexts.org |

| Direct Alkylation of Hexanoate Ester | Hexanoate ester, 2-ethoxyethyl halide | Strong bases (e.g., LDA), aprotic solvent | More direct route. | Requires strong bases and careful control to prevent side reactions. youtube.com |

| Catalytic Carboxylation | Alkyl halide corresponding to the hexyl group, CO2 | Transition metal catalysts (e.g., Ni, Pd) | Atom-economical, uses a renewable C1 source. organic-chemistry.orgmdpi.com | Catalyst development and optimization are ongoing. mdpi.com |

Strategic Incorporation of the Ether Linkage

The formation of the ether linkage is a critical step in the synthesis. One common strategy is to utilize a pre-functionalized building block that already contains the ethoxy group. For example, using 2-ethoxyethanol (B86334) as a starting material, it can be converted to a suitable electrophile, such as 2-ethoxyethyl bromide or tosylate, for the alkylation step.

Alternatively, the ether can be formed through a Williamson ether synthesis. This would involve reacting an alkoxide, generated from a suitable hydroxy-functionalized hexanoic acid precursor, with an ethyl halide. However, this approach might require protecting the carboxylic acid group during the etherification step to prevent unwanted side reactions.

The synthesis of crown ethers, which are macrocyclic polyethers, provides insights into forming multiple ether linkages in a controlled manner. semanticscholar.org These syntheses often involve the reaction of diols with dihalides or ditosylates under basic conditions. semanticscholar.org While the scale is different, the fundamental principles of nucleophilic substitution to form the C-O-C bond are applicable.

Methodologies for Stereoselective Synthesis of Chiral Centers

If the synthesis of a specific stereoisomer of this compound is desired, stereoselective methods must be employed. The α-carbon of the hexanoic acid moiety is a chiral center.

One approach is the use of chiral auxiliaries. youtube.com A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the alkylation of a hexanoate derivative, a chiral ester can be formed, and the alkylation of its enolate can proceed with high diastereoselectivity. Subsequent hydrolysis of the ester removes the auxiliary and provides the enantiomerically enriched carboxylic acid.

Asymmetric catalysis offers another powerful strategy. rsc.orgnih.gov Chiral catalysts can be used to control the stereochemistry of the alkylation or carboxylation reaction. For instance, a chiral phase-transfer catalyst could be employed in the alkylation of a malonic ester, leading to an enantiomerically enriched product. youtube.com The development of efficient and highly selective catalysts for the synthesis of specific stereoisomers remains an active area of research. rsc.orgnih.govmdpi.comrsc.org

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increase reaction efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems are being explored for the synthesis of carboxylic acids and their derivatives.

Investigation of Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in organic synthesis due to their high activity and selectivity. iitm.ac.in In the context of synthesizing this compound, homogeneous catalysts can be employed in several key steps.

For instance, transition metal complexes, such as those based on rhodium or cobalt, are well-known for their ability to catalyze carbonylation and hydroformylation reactions, which could be adapted for the synthesis of the hexanoic acid backbone. iitm.ac.in The oxidation of a precursor aldehyde, such as 2-(2-ethoxyethyl)hexanal, to the corresponding carboxylic acid can also be achieved using homogeneous catalysts. For example, molybdovanadophosphoric acid has been shown to be an effective catalyst for the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, achieving high conversion and selectivity. google.com

Recent advances have also highlighted the use of homogeneous catalysts in esterification reactions. smolecule.comacs.org While not directly forming the target acid, these methods are crucial for creating derivatives or for steps involving protection/deprotection of the carboxyl group.

| Catalyst Type | Reaction | Example Catalyst | Key Features |

| Transition Metal Complex | Carbonylation/Hydroformylation | Rhodium or Cobalt complexes iitm.ac.in | Can build the carbon skeleton from simpler precursors. |

| Polyoxometalate | Oxidation of Aldehydes | Molybdovanadophosphoric acid google.com | High conversion and selectivity in the oxidation of aldehydes to carboxylic acids. google.com |

| Zinc(II) Compounds | Esterification | ZnO acs.org | Acts as a recyclable homogeneous catalyst for fatty acid esterification. acs.org |

Development of Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, recycling, and process simplification. senecalearning.com This makes them particularly attractive for industrial-scale production.

For the synthesis of carboxylic acids and their derivatives, various solid acid catalysts have been investigated for esterification and related reactions. researchgate.netresearchgate.net These include ion-exchange resins, zeolites, and supported heteropolyacids. researchgate.net These materials possess acidic sites on their surface that can catalyze reactions such as the esterification of a carboxylic acid with an alcohol. researchgate.net

Metal-organic frameworks (MOFs) are an emerging class of heterogeneous catalysts with high surface areas and tunable porosity. acs.org Their well-defined structures allow for the rational design of active sites for specific catalytic transformations. Bifunctional MOFs, containing both acidic and basic sites, could potentially catalyze multiple steps in a synthetic sequence in a one-pot process. acs.org

The oxidation of precursor aldehydes can also be carried out using heterogeneous catalysts. For example, supported metal catalysts could be developed for the selective oxidation of 2-(2-ethoxyethyl)hexanal. The choice of support and the nature of the active metal species are crucial for achieving high catalytic activity and selectivity. senecalearning.com

| Catalyst Type | Reaction | Example Material | Advantages |

| Solid Acid Catalysts | Esterification | Ion-exchange resins, Zeolites researchgate.netresearchgate.net | Ease of separation, reusability, reduced corrosion issues. researchgate.netresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Various (e.g., tandem reactions) | Bifunctional MOFs acs.org | High surface area, tunable porosity, potential for multi-step catalysis. acs.org |

| Supported Metal Catalysts | Oxidation | Finely divided metals on a support senecalearning.com | Increased surface area of the active metal, improved stability. senecalearning.com |

Asymmetric Catalysis for Enantioselective Production

The enantioselective production of chiral molecules is a critical area of chemical synthesis, often employing asymmetric catalysis to produce a single enantiomer of a target compound. csic.es This is particularly important in the pharmaceutical and materials science industries. csic.es A successful asymmetric synthesis relies on a chiral catalyst that can guide a reaction towards a specific stereochemical outcome, often achieving high enantiomeric excess (% ee). csic.es

However, a thorough search of scientific literature did not yield any specific studies or data on the asymmetric catalytic synthesis of this compound. There are no documented chiral catalysts, reaction conditions, or enantiomeric excess values reported specifically for the production of the (R) or (S) enantiomers of this compound. General methods exist for asymmetric synthesis, but their application to this specific substrate has not been described. snf.chresearchgate.net

Green Chemistry Approaches in this compound Manufacturing

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles include focusing on solvent reduction, maximizing atom economy, and minimizing waste. mlsu.ac.inresearchgate.net While these are overarching goals for all chemical manufacturing, specific research detailing the application of these green chemistry approaches to the manufacturing of this compound is not available. The following subsections elaborate on this information gap.

Solvent Reduction and Alternative Media Exploration

A key aspect of green chemistry involves minimizing or replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, or moving to solvent-free conditions. researchgate.netmdpi.com For many established chemical processes, research has been conducted to explore these alternatives to reduce environmental impact and improve safety. researchgate.net

For this compound, there are no published studies detailing efforts towards solvent reduction or the exploration of alternative media for its synthesis. Research into the optimization of reaction conditions using greener solvents or solvent-free systems for this specific compound has not been documented.

Atom Economy and Efficiency in Reaction Design

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they generate minimal waste. rsc.org

Evaluating the atom economy of a synthetic route requires detailed knowledge of the specific reactants and stoichiometry used. Since established industrial or laboratory-scale synthetic routes for this compound are not described in the available literature, it is not possible to provide an analysis of its atom economy or discuss efforts to improve reaction efficiency. While general production methods for related compounds like 2-ethylhexanoic acid exist, such as the oxidation of 2-ethylhexanal, specific data for this compound is absent. google.com

Waste Minimization and Sustainable Process Development

Sustainable process development focuses on a holistic approach to manufacturing, integrating waste minimization, resource efficiency, and safety from the design stage. researchgate.netnih.gov This includes recycling by-products, reducing energy consumption, and using renewable feedstocks where possible. hydrite.comsemanticscholar.org

There is no information available in the scientific literature regarding waste minimization strategies or the development of sustainable manufacturing processes specifically for this compound. Reports on life cycle assessments, waste stream analysis, or the implementation of circular economy principles for this compound could not be found. researchgate.net

Mechanistic Investigations of 2 2 Ethoxyethyl Hexanoic Acid Reactivity

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-(2-ethoxyethyl)hexanoic acid, readily undergoing reactions such as esterification, amidation, decarboxylation, and salt formation.

Kinetic Studies of Esterification and Amidation

The esterification of carboxylic acids is a widely studied and fundamental reaction in organic synthesis. The reaction of this compound with an alcohol, such as 2-ethyl-1-hexanol, in the presence of a catalyst, leads to the formation of the corresponding ester, 2-ethylhexyl-2-(2-ethoxyethyl)hexanoate. Kinetic studies of similar esterification reactions, for instance, the reaction of 2-ethylhexanoic acid with 2-ethyl-1-hexanol catalyzed by Novozym 435, have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism. researchgate.net In this mechanism, the enzyme binds to the acid, releases water, and then binds to the alcohol to form the ester. Such studies have determined kinetic parameters, including the maximum reaction rate (Rmax) and Michaelis constants (Km) for the alcohol and the acid. researchgate.net For the synthesis of 2-ethylhexyl-2-ethylhexanoate, one study calculated an Rmax of 37.59 mmol h⁻¹g⁻¹, a Km for the alcohol of 1.51 M, and a Km for the acid of 0.78 M. researchgate.net It was also noted that the acid can act as an inhibitor at higher concentrations. researchgate.net

The rate of esterification is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. ump.edu.myepa.gov For the esterification of acrylic acid with 2-ethyl hexanol, it was found that temperature and the initial concentration of the acid were the most significant factors affecting the reaction rate. ump.edu.my The use of heterogeneous catalysts, such as ion exchange resins, can offer advantages over homogeneous catalysts by simplifying catalyst separation from the reaction mixture. epa.gov

Amidation, the reaction of the carboxylic acid with an amine to form an amide, follows a similar mechanistic pathway to esterification, often proceeding through a tetrahedral intermediate. The kinetics of amidation are also influenced by reactant concentrations, temperature, and the choice of catalyst.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a reaction that typically requires specific structural features or harsh conditions for simple aliphatic carboxylic acids. libretexts.org For a carboxylic acid to readily decarboxylate, it often needs an electron-withdrawing group at the α or β position. google.com In the case of this compound, the ethoxyethyl group is not a strong electron-withdrawing group, suggesting that decarboxylation would not be a facile process under normal conditions.

However, decarboxylation can be induced under certain conditions, often proceeding through radical or cyclic mechanisms. orgoreview.com For instance, the Hunsdiecker reaction involves the conversion of a silver salt of a carboxylic acid to an alkyl halide with bromine, proceeding through a carboxylate radical intermediate that loses CO2. orgoreview.com Other named reactions like the Kolbe electrolysis and Barton decarboxylation also involve radical intermediates. orgoreview.com The thermal decarboxylation of β-keto acids proceeds through a cyclic six-membered transition state. youtube.commasterorganicchemistry.com While not directly applicable to this compound itself, these mechanisms provide a framework for understanding potential decarboxylation pathways if the molecule were to be modified to include the necessary functional groups.

Salt Formation Kinetics and Thermodynamics

As a carboxylic acid, this compound readily reacts with bases to form salts. This acid-base neutralization is typically a rapid and exothermic reaction. The kinetics of salt formation are generally fast, driven by the favorable thermodynamics of proton transfer from the carboxylic acid to the base.

The thermodynamics of salt formation can be understood by considering the pKa of the carboxylic acid and the pKb of the base. The pKa of 2-ethylhexanoic acid is approximately 4.8, indicating it is a weak acid. The stability of the resulting salt is influenced by factors such as the nature of the cation and the solvent. Metal salts of carboxylic acids, such as those of 2-ethylhexanoic acid, are often coordination complexes rather than simple ionic compounds and are soluble in nonpolar organic solvents.

The study of salt effects on the thermodynamics and kinetics of molecular interactions, such as the formation of RNA base pairs, reveals that increasing salt concentration generally enhances stability. nih.gov Specifically, the enthalpy change (ΔH) may be largely independent of salt concentration, while the entropy change (ΔS) can show a linear dependence on the logarithm of the salt concentration. nih.gov This is attributed to changes in ion translational entropy upon association or dissociation. nih.gov Similar principles would apply to the thermodynamics of salt formation and dissociation of 2-(2-ethoxyethyl)hexanoate salts in solution.

Reactivity and Stability of the Ether Functional Group

The ether group in this compound is generally more stable and less reactive than the carboxylic acid moiety. pressbooks.pub However, under specific conditions, it can undergo cleavage or oxidation.

Cleavage Reactions and By-product Analysis

Ether cleavage typically requires strong acidic conditions and high temperatures. masterorganicchemistry.comtarabapoly.edu.ng The reaction proceeds by protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by a halide ion (from an acid like HI or HBr) on one of the adjacent carbon atoms. masterorganicchemistry.comlibretexts.org

The mechanism of the nucleophilic attack can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org For primary alkyl ethers, the reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. libretexts.orglibretexts.org In the case of this compound, both carbons adjacent to the ether oxygen are primary, but one is part of the ethoxy group and the other is part of the hexanoic acid backbone. Attack at the ethyl group would lead to ethanol (B145695) and 2-(2-hydroxyethyl)hexanoic acid. Attack at the other carbon would result in ethylene (B1197577) glycol and 2-ethylhexanoic acid. The regioselectivity of the cleavage would be influenced by steric and electronic factors. numberanalytics.com

If a tertiary alkyl group is present, the cleavage is more likely to occur via an SN1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.org The by-products of ether cleavage would be the corresponding alcohol and alkyl halide. libretexts.org In the presence of excess strong acid, the alcohol formed can be further converted to an alkyl halide. libretexts.org

Oxidative Stability and Pathways

Ethers can undergo autoxidation in the presence of oxygen, a process that can be initiated by light, heat, or metal ions. numberanalytics.com This process leads to the formation of hydroperoxides and other oxidation products. The oxidative stability of a molecule is a critical factor in its storage and application.

The presence of an ethyl group at the α-position to a carboxylic acid, as in 2-ethylhexanoic acid, can inhibit β-oxidation. uclan.ac.uk Instead, detoxification pathways such as ω- and ω-1 oxidation may become more prominent, leading to the formation of polar, acidic metabolites that can be excreted. uclan.ac.uk In the context of this compound, oxidation could potentially occur at various positions along the carbon chains. The ether linkage itself can be a site for oxidation, potentially leading to the formation of esters or other degradation products.

Studies on related compounds, such as oleic acid-based triesters, have investigated the effect of chemical structure on oxidative stability. researchgate.net The onset temperature of oxidation can be used as a measure of a compound's resistance to oxidative degradation. researchgate.net For this compound, a thorough analysis of its oxidative stability would involve identifying the primary oxidation products and elucidating the pathways through which they are formed.

Photochemical and Electrochemical Reactivity Studies

Specific research on the photochemical and electrochemical reactivity of this compound is not available.

Photochemical Reactivity: The photochemical behavior of carboxylic acids and ethers has been studied in a general context. For instance, photochemical decarboxylation of some carboxylic acids can occur via single electron transfer, and the photochemistry of certain ethers has been investigated acs.orgmdpi.com. However, no studies have focused on the unique photochemical properties that might arise from the combination of these functional groups in this compound.

Electrochemical Reactivity: The electrochemistry of carboxylic acids is a well-established field, with reactions like the Kolbe electrolysis and the Hofer-Moest reaction being prominent examples gre.ac.ukacs.orgd-nb.infosoton.ac.uk. These reactions involve the anodic oxidation of carboxylates to generate radicals or carbocations. The presence of the ether oxygen in this compound could potentially influence the stability and reaction pathways of these intermediates. For example, studies on other α-alkoxy carboxylic acids have shown that the adjacent oxygen atom can promote a second oxidation to form an oxonium ion acs.org. Despite these precedents, no electrochemical studies have been specifically conducted on this compound.

Table 2: Summary of Mechanistic Data Availability

| Area of Investigation | Specific Data Available for this compound |

|---|---|

| Comprehensive Reaction Mechanisms | No |

| Transition State Analysis | No |

| Stereochemical Outcomes | No |

| Photochemical Reactivity | No |

| Electrochemical Reactivity | No |

Derivatization and Structure Activity Relationship Studies of 2 2 Ethoxyethyl Hexanoic Acid

Synthesis and Characterization of Novel Esters of 2-(2-Ethoxyethyl)hexanoic Acid

The conversion of carboxylic acids into esters is a fundamental strategy for modifying their physical and chemical properties. For this compound, esterification can lead to novel molecules with potential uses as specialty plasticizers, lubricants, and emollients. The presence of the ethoxyethyl group is anticipated to impart increased polarity and improved low-temperature performance compared to analogous esters derived from 2-EHA.

Exploration of Polyol Ester Derivatives

Polyol esters, synthesized from the reaction of a carboxylic acid with a polyhydric alcohol (polyol), are a significant class of synthetic lubricants known for their excellent thermal stability and lubricity. zslubes.com Common polyols used in their production include neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE). zslubes.com

The synthesis of polyol esters from this compound would likely proceed via direct esterification with a polyol, catalyzed by an acid or organometallic compound, with the removal of water to drive the reaction to completion. While specific research on polyol esters of this compound is limited, the properties of analogous esters from 2-EHA provide a benchmark. The incorporation of the flexible ether linkage from the this compound backbone is expected to enhance the low-temperature fluidity and solvency of the resulting polyol esters.

A summary of typical properties for polyol esters based on the related 2-ethylhexanoic acid is presented below, illustrating the performance targets for new derivatives.

| Polyol Base | Typical Viscosity @ 40 °C (cSt) | Typical Viscosity @ 100 °C (cSt) | Viscosity Index (VI) | Pour Point (°C) |

|---|---|---|---|---|

| Neopentyl Glycol (NPG) | 10 - 15 | 3 - 4 | ~160 | -40 to -30 |

| Trimethylolpropane (TMP) | 30 - 50 | 5 - 8 | ~170 | -35 to -25 |

| Pentaerythritol (PE) | 90 - 120 | 10 - 15 | ~150 | -20 to -10 |

Design of Branched and Long-Chain Esters

Esterification of this compound with various monofunctional alcohols can produce a wide array of esters with differing properties. Long-chain alkyl esters of the related 2-EHA are utilized as emollients in the cosmetics industry due to their favorable skin feel and spreading characteristics.

The synthesis involves a standard esterification reaction between this compound and a selected long-chain or branched alcohol. The resulting esters would possess a unique combination of a branched acid moiety and a flexible ether linkage. This structure is predicted to influence their performance by altering polarity, solubility in various formulations, and interaction with surfaces. These derivatives could find applications as specialty solvents, plasticizers for specific polymers, or as components in advanced lubricant formulations.

Development and Application of Metal Complexes and Salts of this compound

Carboxylic acids are widely used to form metal complexes, often described as metal salts, which serve critical roles as catalysts, stabilizers, and drying agents. Metal derivatives of 2-ethylhexanoic acid, such as those of tin, cobalt, and zirconium, are highly soluble in non-polar organic solvents and are used extensively in industrial applications.

Ligand Design and Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orguomustansiriyah.edu.iq While 2-ethylhexanoic acid typically acts as a simple monodentate ligand, bonding to a metal center through one of its carboxylate oxygen atoms, this compound offers more complex possibilities.

The presence of the ether oxygen atom in the side chain introduces a second potential donor site. This allows the deprotonated form of this compound to act as a bidentate ligand, coordinating to a metal ion through both a carboxylate oxygen and the ether oxygen. This formation of a five-membered chelate ring would significantly increase the stability of the resulting metal complex (a phenomenon known as the chelate effect). This enhanced stability and altered geometry compared to 2-EHA complexes could lead to novel catalytic and material properties.

| Carboxylic Acid | Structural Feature | Primary Coordination Mode | Potential for Chelation |

|---|---|---|---|

| 2-Ethylhexanoic Acid (2-EHA) | Branched alkyl chain | Monodentate (via carboxylate) | No |

| This compound | Side chain with ether linkage | Bidentate (via carboxylate and ether oxygen) | Yes (forms stable chelate ring) |

Investigation of Catalyst Properties in Polymerization

Metal carboxylates are crucial catalysts in the polymer industry. For instance, tin(II) 2-ethylhexanoate (B8288628) is a widely used initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). researchgate.net The ligand structure plays a critical role in the catalyst's performance, influencing its solubility, activity, and control over the polymer's molecular weight and structure. researchgate.net

Metal complexes derived from this compound represent a promising area for catalyst development. The anticipated bidentate chelation could create a more defined and stable coordination sphere around the metal center. This modification of the catalyst's steric and electronic environment could lead to:

Enhanced Catalytic Activity: A more stable but reactive metal center could accelerate polymerization rates.

Improved Selectivity: The defined geometry could provide better control over the stereochemistry of the resulting polymer.

Modified Solubility: The ether functionality could improve catalyst solubility in a wider range of monomer and solvent systems.

These potential advantages make metal complexes of this compound attractive candidates for investigation in various polymerization reactions, including the synthesis of polyesters and other specialty polymers.

Amide and Other Nitrogen-Containing Derivatives Synthesis

The synthesis of amides and other nitrogen-containing derivatives from carboxylic acids is a cornerstone of organic and medicinal chemistry. Amides are stable functional groups found in countless biologically active molecules and advanced materials. libretexts.org

While specific literature on the amide derivatives of this compound is not extensive, their synthesis can be readily achieved through well-established chemical methods. The most common approach involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.org This two-step process typically involves reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Alternatively, direct amidation can be accomplished by heating the carboxylic acid with an amine, often in the presence of a coupling agent or a catalyst to facilitate the removal of water and drive the reaction forward. acs.orgnih.govquimicaorganica.org These methods are expected to be fully applicable to this compound.

| Step 1: Activation (Acyl Chloride Formation) | Step 2: Amination |

|---|---|

| R-COOH + SOCl₂ → R-COCl + SO₂ + HCl | R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻ |

| Where: R-COOH = this compound R'R''NH = A primary or secondary amine |

The resulting amides, featuring the unique ethoxyethyl side chain, could serve as valuable intermediates for the synthesis of more complex nitrogen-containing molecules, including heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

Functionalization at Various Positions of the Hexanoic Acid Backbone

The exploration of a drug candidate's structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into the molecular features necessary for biological activity. For the compound this compound, a comprehensive SAR study would involve systematic modifications at various positions. While specific research on the functionalization of the hexanoic acid backbone of this compound is not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally related compounds, most notably valproic acid (2-propylpentanoic acid). Valproic acid is a well-established antiepileptic drug, and its derivatives have been widely synthesized and studied to improve potency and reduce side effects. nih.govnih.govnih.gov These studies provide a framework for predicting how modifications to the hexanoic acid chain of this compound might influence its biological profile.

Key structural elements of valproic acid and its analogs have been identified as crucial for their anticonvulsant activity. These include the presence of a branched-chain carboxylic acid, where the carboxylic acid group itself is a primary functional group for interaction with biological targets. nih.gov Modifications have primarily focused on altering the carboxylic acid group, changing the main carbon chain, and introducing unsaturation. nih.gov

In the context of this compound, the "hexanoic acid backbone" refers to the six-carbon chain. Functionalization at positions C3 through C6 could involve the introduction of various substituents, alterations in chain length, and the incorporation of double or triple bonds.

Prospective Functionalization Strategies Based on Related Compounds:

Drawing parallels from SAR studies on valproic acid and other short-chain fatty acid derivatives, several functionalization strategies for the hexanoic acid backbone of this compound can be proposed. The branched structure of valproic acid has been shown to be essential for its anticonvulsant effects. nih.gov Therefore, modifications to the hexanoic acid chain of our target molecule would likely have a significant impact on its activity.

One approach could be the introduction of unsaturation (double or triple bonds) within the hexyl chain. This would alter the conformation and electronic properties of the molecule, potentially influencing its interaction with a biological target.

Another strategy involves the introduction of various functional groups at different positions along the backbone. For instance, the addition of small alkyl groups, hydroxyl groups, or other polar functionalities could modulate the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The following table outlines potential modifications to the hexanoic acid backbone of this compound and the predicted impact on activity, based on the known SAR of valproic acid derivatives. It is important to note that these are hypothetical modifications, and their actual effects would need to be determined through empirical testing.

| Modification Position | Type of Functionalization | Potential Impact on Biological Activity (based on VPA studies) | Rationale |

| C3, C4, or C5 | Introduction of a double bond | May alter potency | Changes in molecular geometry and electronic distribution can affect target binding. |

| C4 | Introduction of a methyl group | Could increase or decrease activity | Steric hindrance at this position may influence the overall conformation and interaction with the binding site. |

| C5 | Introduction of a hydroxyl group | May increase polarity and affect blood-brain barrier penetration | The introduction of polar groups can alter pharmacokinetic properties. |

| C6 (terminal) | Oxidation to an aldehyde or carboxylic acid | Likely to significantly alter activity and metabolic profile | Terminal oxidation creates new functional groups that can engage in different interactions or be more susceptible to metabolism. |

It is evident from the extensive research on valproic acid that even subtle changes to the alkyl side chains can lead to significant differences in pharmacological profiles, including both desired therapeutic effects and undesirable side effects like teratogenicity and hepatotoxicity. nih.govnih.gov Therefore, any functionalization of the hexanoic acid backbone of this compound would require careful design and thorough biological evaluation.

Advanced Spectroscopic and Structural Elucidation of 2 2 Ethoxyethyl Hexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(2-Ethoxyethyl)hexanoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential for the unambiguous assignment of all signals and for confirming the connectivity of the molecular framework. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. emerypharma.commeasurlabs.com

A typical approach to full structural characterization involves:

¹H-NMR: This initial step provides information on the number of different proton environments, their chemical shifts, spin-spin coupling (multiplicity), and integration (proton count). emerypharma.com

¹³C-NMR: This reveals the number of unique carbon atoms in the molecule.

¹H-¹H COSY: This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect coupled protons, helping to trace out the carbon-hydrogen backbone of the molecule. emerypharma.com

¹H-¹³C HSQC: This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons. emerypharma.com

¹H-¹³C HMBC: This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons) and for connecting different spin systems or fragments of the molecule, such as linking the ethoxyethyl side chain to the hexanoic acid backbone. bmrb.io

The following tables represent predicted chemical shift assignments for this compound based on standard chemical shift values and the analysis of similar structures.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| α-CH | 2.2 - 2.6 | Multiplet | 1H |

| Ethoxy -OCH₂- | 3.4 - 3.7 | Quartet | 2H |

| Ethoxyethyl -OCH₂- | 3.4 - 3.7 | Triplet | 2H |

| Ethoxyethyl -CH₂- | 1.8 - 2.1 | Multiplet | 2H |

| Hexanoic Butyl -CH₂- | 1.2 - 1.7 | Multiplet | 4H |

| Hexanoic Terminal -CH₃ | 0.8 - 1.0 | Triplet | 3H |

| Ethoxy Terminal -CH₃ | 1.1 - 1.3 | Triplet | 3H |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 175 - 180 |

| Ethoxy -OCH₂- | 66 - 70 |

| Ethoxyethyl -OCH₂- | 68 - 72 |

| α-CH | 45 - 50 |

| Ethoxyethyl -CH₂- | 30 - 35 |

| Hexanoic Butyl -CH₂- | 22 - 32 |

| Hexanoic Terminal -CH₃ | 13 - 15 |

| Ethoxy Terminal -CH₃ | 14 - 16 |

In the solid state, molecules like carboxylic acids often form hydrogen-bonded dimers. acs.org These ordered structures can exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful technique for studying these polymorphic forms, as it can provide detailed information about the local molecular structure and packing in the solid phase. acs.orgnih.gov

For carboxylic acids, ¹⁷O ssNMR can be particularly insightful. It allows for the study of the two tautomeric forms that can arise from double hydrogen hopping within the hydrogen-bonded dimer. nih.govacs.org The analysis of variable-temperature ¹⁷O magic-angle spinning (MAS) NMR spectra can reveal the energy asymmetry between these two tautomers, which is influenced by crystal packing. nih.govacs.org While there is extensive ¹H solid-state NMR data on O-H---O hydrogen bonding in carboxylic acids, specific ssNMR studies on this compound are not widely reported in the literature. mcmaster.ca However, the principles established from studies on other carboxylic acids would be directly applicable. acs.orgnih.govresearchgate.net

Multi-dimensional NMR Techniques for Complete Assignment

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₂₀O₃), the exact mass can be calculated and compared to the experimental value for confirmation.

Table 3: Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 188.141245 |

An HRMS instrument would be expected to measure a mass very close to this calculated value, confirming the molecular formula C₁₀H₂₀O₃.

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For this compound, fragmentation is expected to occur at the bonds adjacent to the functional groups (ether and carboxylic acid).

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). docbrown.info Ethers can undergo cleavage of the C-O bond. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain, which is present in hexanoic acid. libretexts.orgpg.edu.pl

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 143 | [M - COOH]⁺ | Loss of carboxyl radical |

| 115 | [M - CH₂CH₂OCH₂CH₃]⁺ | Cleavage of the ethoxyethyl side chain |

| 87 | [CH(CH₂CH₂OCH₂CH₃)]⁺ | Cleavage of the butyl group from the α-carbon |

| 73 | [CH₂CH₂OCH₂CH₃]⁺ | Ethoxyethyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

High-Resolution MS for Exact Mass Determination

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing valuable structural information.

For this compound, the key functional groups are the carboxylic acid and the ether linkage.

Carboxylic Acid Group: This group gives rise to very characteristic IR absorptions. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.org A strong C=O (carbonyl) stretching absorption appears around 1700-1725 cm⁻¹.

Ether Group: The C-O-C stretching vibrations of the ether linkage produce strong bands in the fingerprint region of the IR spectrum, typically between 1050 and 1150 cm⁻¹. docbrown.info Specifically, asymmetric C-O-C stretching is expected around 1118 cm⁻¹ and symmetric stretching around 1064 cm⁻¹. mdpi.com

Alkyl C-H Bonds: C-H stretching vibrations from the alkyl chains are observed in the 2850-3000 cm⁻¹ region. docbrown.info C-H bending vibrations appear at lower wavenumbers.

Table 5: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad (IR) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong (IR, Raman) |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong (IR) |

| C-O-C Asymmetric Stretch | Ether | 1100 - 1150 | Strong (IR) |

| C-O-C Symmetric Stretch | Ether | 1050 - 1080 | Moderate (IR) |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong (IR) |

The combined application of these spectroscopic methods provides a comprehensive and detailed structural elucidation of this compound, confirming its atomic arrangement and functional group composition with a high degree of certainty.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its detailed molecular structure in the solid state can be determined. This includes precise bond lengths, bond angles, and the conformation of the molecule.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. cam.ac.uk The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected and analyzed to generate an electron density map. From this map, the positions of the individual atoms can be resolved, leading to a complete structural model of the molecule. anton-paar.comcam.ac.uk

For this compound, X-ray crystallographic analysis would reveal critical structural details. For instance, it would confirm the connectivity of the ethoxyethyl and butyl groups to the chiral center at the second carbon of the hexanoic acid chain. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis, with hypothetical data based on similar small organic molecules.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1115.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.125 |

| R-factor | 0.045 |

This data would provide an unambiguous determination of the solid-state conformation and packing of this compound, which is invaluable for understanding its physical properties and for computational modeling studies.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which involves the differential interaction of chiral molecules with left and right circularly polarized light, is essential for determining the enantiomeric purity and the absolute configuration (R or S) of a sample. acs.org The two primary chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted for a specific enantiomer using quantum chemical calculations. sioc-journal.cn A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound can be determined using chiral chromatography, where the enantiomers are separated on a chiral stationary phase. libretexts.org Alternatively, NMR spectroscopy using chiral shift reagents can be employed to differentiate the signals of the two enantiomers and quantify their relative amounts. libretexts.org

While specific chiroptical data for this compound are not readily found in the literature, the table below presents a hypothetical example of the type of data that would be obtained from a chiroptical analysis of a non-racemic sample.

Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Parameter | Value |

| Polarimetry | Specific Rotation [α]D²⁰ | +15.2° (c=1, CHCl₃) |

| Chiral HPLC | Enantiomeric Excess (ee) | 98% |

| Electronic Circular Dichroism (ECD) | λmax (nm) (Δε) | 215 (+2.5) |

| Vibrational Circular Dichroism (VCD) | Wavenumber (cm⁻¹) (ΔA) | 1710 (+1.2 x 10⁻⁴) |

The sign of the specific rotation and the Cotton effects in the ECD and VCD spectra are characteristic of a particular enantiomer. By correlating these experimental results with theoretical predictions, the absolute stereochemistry of this compound can be confidently assigned.

Computational Chemistry and Molecular Modeling of 2 2 Ethoxyethyl Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 2-(2-ethoxyethyl)hexanoic acid. These methods provide detailed information about the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the molecule's energy. researchoutreach.orgictp.it DFT calculations can predict various properties, including ionization potential and electron affinity, which are crucial for understanding the reactivity of this compound and its derivatives. mdpi.com Theoretical calculations using DFT can also be used to analyze the stability of different forms of a molecule. mdpi.com

For instance, in the study of related compounds, DFT has been used to optimize molecular structures and predict the energies of molecular orbitals. mdpi.com These calculations often show good agreement with experimental data. nih.gov

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. ictp.it These methods are known for their high accuracy in predicting molecular properties. researchoutreach.org Ab initio molecular dynamics simulations, for example, provide a realistic description of molecular systems, though they are computationally expensive. mpg.de They can be used to develop and parameterize more approximate computational methods. mpg.de One such application is the AIBL-pKa method, which uses ab initio bond lengths to accurately predict the pKa of molecules. researchoutreach.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. helsinki.fi These simulations can be used to analyze the different spatial arrangements of atoms, known as conformations, that a molecule can adopt due to rotation around its single bonds. lumenlearning.commaricopa.edu

Conformational analysis is crucial for understanding the stability and reactivity of molecules. lumenlearning.com By simulating the movement of atoms, MD can reveal the most stable conformations and the energy barriers between them. maricopa.eduresearchgate.net For example, in related carboxylic acids like hexanoic acid, MD simulations have been used to study bulk and surface properties, showing good agreement with experimental data at higher temperatures. researchgate.net The simulations revealed that the carboxylic headgroups form tight hydrogen bonds, while the alkyl chains interact more loosely. researchgate.net

The presence of the flexible ethoxyethyl side chain in this compound suggests that it can adopt a variety of conformations, which can be explored using MD simulations. These simulations can provide insights into how the molecule interacts with its environment, which is important for its applications.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, such as infrared (IR) spectra, from first principles. researchgate.net DFT calculations, for example, can be used to perform vibrational analysis and predict IR spectra, which can then be compared with experimental data to validate the computational model. mdpi.com

Machine learning techniques are also being integrated with quantum mechanical methods to predict spectroscopic properties with reduced computational cost while maintaining high accuracy. researchgate.net This approach is particularly useful for large molecular systems. researchgate.net

Reaction Pathway Modeling and Transition State Identification

Computational chemistry plays a vital role in modeling chemical reactions, including identifying the transition states and determining the reaction pathways. rsc.org Methods like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a compound to its physicochemical properties. semanticscholar.org These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict properties of interest. semanticscholar.orgmdpi.com

QSPR studies can be used to predict a wide range of properties, including the standard enthalpy of formation. semanticscholar.orgmdpi.com For example, a QSPR model based on a large dataset of organic compounds was developed to predict the standard enthalpy of formation with high accuracy. semanticscholar.orgmdpi.com Such models can be applied to this compound to estimate its properties without the need for experimental measurements. The first step in developing a QSPR model is to draw the chemical structure and pre-optimize it using a mechanical force field. semanticscholar.org

Exploratory Non Medical Research Applications of 2 2 Ethoxyethyl Hexanoic Acid and Its Derivatives

Contributions to Materials Science and Polymer Chemistry

There is no specific information available in scientific literature or patent databases regarding the use of 2-(2-Ethoxyethyl)hexanoic acid as a monomer, polymer additive (such as a plasticizer or stabilizer), or in the development of specialty resins and coatings. Research in this area is predominantly focused on 2-ethylhexanoic acid and its salts and esters. google.comepo.orggoogle.gmatamankimya.comgoogle.compsgraw.comcanada.ca

Role as Monomers in Polymer Synthesis

No studies have been identified that investigate the polymerization of this compound as a monomer. The related compound, 2-ethylhexanoic acid, is used as a monomer in the synthesis of alkyd resins. google.gmatamankimya.com

Application as Polymer Additives and Modifiers (e.g., plasticizers, stabilizers)

While esters derived from 2-ethylhexanoic acid are widely used as plasticizers, particularly for polyvinyl chloride (PVC), and its metal salts serve as thermal stabilizers, there is no corresponding data for this compound. epo.orggoogle.comgoogle.comahrinet.org

Development of Specialty Resins and Coatings

The use of this compound in the formulation of specialty resins and coatings is not documented. In contrast, 2-ethylhexanoic acid and its derivatives are utilized as drying agents in paints and inks and in the production of resins for various applications. epo.orggoogle.gmpsgraw.comcanada.cagoogle.com

Advanced Lubricant and Functional Fluid Formulations

Specific research on the application of this compound in lubricants is not available. The field is dominated by studies on polyol esters of other branched-chain carboxylic acids, including 2-ethylhexanoic acid. google.gmatamankimya.comnih.gov

Investigation as Synthetic Base Fluids

There are no findings on the investigation of this compound as a synthetic base fluid. Polyol esters derived from 2-ethylhexanoic acid are known to be used as synthetic lubricants. google.gmatamankimya.com

Evaluation as Viscosity Modifiers and Pour Point Depressants

No data exists on the evaluation of this compound as a viscosity modifier or pour point depressant. Research into lubricant additives often involves complex esters and polymers, but does not specifically mention this compound.

Based on a comprehensive review of available scientific and technical literature, there is a significant lack of specific, verifiable information regarding the exploratory non-medical research applications of the chemical compound This compound and its derivatives for the topics outlined.

The available research data predominantly focuses on the similarly named, but structurally distinct, compound 2-Ethylhexanoic acid (2-EHA) . The properties and applications of 2-EHA are well-documented across the fields of corrosion inhibition, catalysis, and as a chemical intermediate. However, this information cannot be attributed to this compound.

Due to the absence of specific research findings for this compound in the requested areas, this article cannot be generated at this time while adhering to the required standards of scientific accuracy and strict focus on the specified compound. Any attempt to build the article based on the provided outline would involve misattributing the known applications of 2-Ethylhexanoic acid, which would be scientifically inaccurate.

Further research dedicated specifically to this compound and its derivatives is required before an article detailing its applications in the specified areas can be authored.

Utility as a Chemical Intermediate in Complex Organic Synthesis

Precursor for Advanced Chemical Industry Feedstocks

While direct industrial synthesis pathways utilizing this compound are not extensively detailed in publicly available research, its structural components suggest a strong potential as a precursor for a variety of advanced chemical feedstocks. The applications of the closely related 2-ethylhexanoic acid (2-EHA) in the production of plasticizers, lubricants, and catalysts provide a foundational understanding of how this compound might be employed. smolecule.comgoogleapis.com The presence of the ethoxyethyl group introduces additional properties, such as increased hydrophilicity and flexibility, which could be advantageous in the synthesis of specialized polymers and other materials. smolecule.comresearchgate.net

Esters derived from this compound could function as specialty plasticizers. The ethoxyethyl side chain can impart improved low-temperature performance and flexibility to polymers like polyvinyl chloride (PVC). Current time information in Bangalore, IN. Furthermore, metal salts of this compound could serve as catalysts or stabilizers in various industrial processes. For instance, tin(II) salts of 2-EHA are known catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. It is plausible that tin(II) 2-(2-ethoxyethyl)hexanoate could exhibit modified catalytic activity or solubility in different monomer systems.

The conversion of this compound into polymerizable monomers, such as acrylates, represents another significant potential application. For example, 2-(2-ethoxyethoxy)ethyl acrylate (B77674) is a known monomer used in the synthesis of polymers for flexible electronics and biocompatible hydrogels. smolecule.com A similar transformation of this compound would yield a monomer with a distinct side-chain structure, potentially leading to polymers with unique thermal or mechanical properties.

| Derivative Type | Potential Application | Rationale based on Related Compounds |

| Esters | Specialty Plasticizers, Lubricants | 2-EHA esters are widely used as plasticizers and lubricants. The ethoxyethyl group could enhance flexibility and low-temperature properties. |

| Metal Salts | Polymerization Catalysts, Stabilizers | Metal salts of 2-EHA are used as catalysts (e.g., for PLA synthesis) and PVC stabilizers. The ethoxyethyl group may alter catalyst solubility and performance. Current time information in Bangalore, IN. |

| Acrylate Monomers | Advanced Polymers | Monomers like 2-(2-ethoxyethoxy)ethyl acrylate are used for flexible electronics and hydrogels. smolecule.com Derivatives of this compound could yield polymers with novel properties. |

Research Probes in Biochemical and Biophysical Systems (Non-Therapeutic)

The bifunctional nature of this compound, possessing a reactive carboxylic acid group and a flexible ether-containing side chain, makes it a promising candidate for use in the development of research probes for biochemical and biophysical studies.

While this compound itself is not fluorescent, it can be chemically modified to incorporate a fluorophore, thereby creating a fluorescent probe. The carboxylic acid group provides a convenient handle for conjugation to a fluorescent dye. The ethoxyethyl chain can act as a flexible spacer, separating the fluorophore from a target molecule to minimize quenching and steric hindrance.

The development of such probes is crucial for techniques like Fluorescence Resonance Energy Transfer (FRET), which is used to measure distances at the molecular scale and to study molecular interactions in living cells. bu.edunih.gov For instance, a derivative of this compound could be designed to bind to a specific protein, and the attached fluorophore could then act as a FRET donor or acceptor. While direct synthesis of a fluorescent probe from this compound is not yet documented, the synthesis of various fluorescent probes from other hexanoic acid derivatives is a well-established practice. semanticscholar.org

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. thermofisher.comresearchgate.net Linker molecules are essential in this process, providing a stable connection between the two entities. The structure of this compound is well-suited for its use as a heterobifunctional linker. jenkemusa.com

The carboxylic acid can be activated to react with primary amines on proteins or other biomolecules, forming a stable amide bond. thermofisher.com The other end of the molecule, the ethoxyethyl chain, can be modified to contain another reactive group, allowing for the attachment of a second molecule, such as a drug, a radioisotope, or a fluorescent tag. The ethoxyethyl portion of the linker can enhance the water solubility and flexibility of the resulting bioconjugate, which is often a desirable property in biological systems. americanpharmaceuticalreview.com The use of polyethylene (B3416737) glycol (PEG) chains, which are structurally related to the ethoxyethyl group, as linkers in antibody-drug conjugates (ADCs) has been shown to improve their pharmacokinetic properties. americanpharmaceuticalreview.com

| Feature | Role in Bioconjugation | Rationale |

| Carboxylic Acid Group | Attachment to Biomolecules | Can be activated to form stable amide bonds with primary amines on proteins. thermofisher.com |

| Ethoxyethyl Chain | Spacer and Solubility Enhancer | Provides flexibility and increases water solubility of the bioconjugate. Similar to PEG linkers used in ADCs. jenkemusa.comamericanpharmaceuticalreview.com |

| Chirality | Potential for Stereospecific Interactions | The chiral center could be exploited for specific orientations in complex bioconjugates. |

Environmental Dynamics and Degradation Pathways of 2 2 Ethoxyethyl Hexanoic Acid

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, the breakdown of a chemical substance in the environment through non-biological processes, is a critical factor in determining its persistence. For 2-(2-ethoxyethyl)hexanoic acid, the primary abiotic degradation mechanisms would likely involve hydrolysis and photolysis.

Hydrolysis Kinetics and Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound, which contains an ether linkage, suggests that it could be susceptible to hydrolysis under certain environmental conditions. However, without specific experimental data, the rate of this degradation pathway and the resulting products can only be hypothesized. Typically, the ether bond is relatively stable to hydrolysis compared to ester bonds.

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, the breakdown of organic matter by living organisms, primarily microorganisms, is often the most significant removal mechanism for organic chemicals in the environment.

Microbial Metabolism Studies

The microbial metabolism of this compound has not been specifically detailed in the available scientific literature. However, studies on similar compounds, such as other branched-chain fatty acids and compounds with ether linkages, can provide some insight. For instance, the biodegradation of related compounds like 2-ethylhexanol can lead to the formation of 2-ethylhexanoic acid, which is then further degraded. nih.govasm.org The presence of an ethoxy group in the target molecule introduces a structural feature that may influence its biodegradability. Some microorganisms are known to cleave ether bonds, a process that would be crucial for the complete mineralization of this compound.

Identification of Environmental Metabolites

Without studies on the microbial metabolism of this compound, its environmental metabolites have not been identified. Hypothetically, microbial degradation could proceed through pathways such as the cleavage of the ether bond, leading to the formation of 2-hydroxyhexanoic acid and ethanol (B145695), or through the oxidation of the alkyl chain. For a related compound, 2-ethylhexanoic acid, metabolites such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-1,6-hexanedioic acid have been identified in metabolic studies. mst.dknih.gov

Advanced Analytical Techniques for Environmental Detection and Fate Studies

The detection and quantification of polar, water-soluble organic compounds like this compound in complex environmental matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for such analyses. rsc.orgresearchgate.netepa.gov

For a compound like this compound, derivatization might be necessary to increase its volatility for GC-MS analysis. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is well-suited for the direct analysis of polar and non-volatile compounds in aqueous samples, offering high sensitivity and selectivity. researchgate.net High-resolution mass spectrometry (HRMS) would be invaluable for identifying unknown transformation products in degradation studies. researchgate.net

Trace Analysis in Water, Soil, and Air Matrices

In principle, the analysis of polar organic compounds like this compound from environmental samples would likely involve extraction followed by instrumental analysis. Techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are standard for identifying and quantifying trace levels of organic contaminants. epa.goviwaponline.comresearchgate.net For acidic compounds, a derivatization step might be necessary to improve their volatility for GC analysis. google.com

Challenges in trace analysis often arise from the sample matrix itself. Water, soil, and air samples contain a multitude of other compounds that can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. researchgate.net Therefore, sample preparation is a critical step, often employing techniques like solid-phase extraction (SPE) to isolate and concentrate the analyte of interest before analysis. researchgate.net

Without specific studies on this compound, providing a detailed data table on its trace analysis is not possible. Research on related compounds, such as 2-ethylhexanoic acid (2-EHA), indicates that analytical methods are often developed for specific applications, such as analyzing industrial effluents or monitoring degradation products of larger molecules like plasticizers. canada.canih.gov For instance, a method for determining 2-EHA in automobile antifreeze involved dilution with an acetonitrile-water mixture followed by high-performance liquid chromatography (HPLC) with a diode array detector. google.com

Table 1: Hypothetical Analytical Parameters for Trace Analysis of this compound (Illustrative Only)

| Parameter | Water | Soil/Sediment | Air |

| Sample Preparation | Solid-Phase Extraction (SPE) | Soxhlet Extraction, Ultrasonic Extraction | Adsorption on a sorbent tube |

| Analytical Technique | LC-MS/MS | GC-MS (with derivatization) | Thermal Desorption-GC-MS |

| Typical Detection Limit | Not Established | Not Established | Not Established |

Note: This table is illustrative and based on general principles of environmental analysis for similar compounds. No specific data for this compound was found.

Environmental Sampling and Monitoring Protocols

Specific environmental sampling and monitoring protocols for this compound have not been established or documented in the available scientific literature. The development of such protocols is contingent on identifying the sources, pathways, and potential environmental risks of the compound, which are currently not well-defined.

In general, environmental monitoring programs are designed based on a risk assessment that identifies relevant hazards. fssc.com For a chemical like this compound, this would involve understanding its usage, release patterns, and environmental fate. canada.ca Since it is an ether carboxylic acid, it may be a breakdown product of larger industrial chemicals, such as certain types of plasticizers or surfactants. canada.canih.gov

A comprehensive monitoring protocol would typically include:

Defining Sampling Locations: Identifying sites where the compound is likely to be found, such as industrial discharge points, wastewater treatment plants, and potentially impacted water bodies or soils. canada.ca

Determining Sampling Frequency: Establishing a schedule for sample collection to assess temporal variations in concentration.

Standardizing Sampling Techniques: Using appropriate methods and containers to collect representative samples of water, soil, or air without contamination. fssc.com This could involve grab samples for water, core samples for soil, and active or passive samplers for air.

Sample Preservation and Transport: Ensuring the integrity of the sample from the point of collection to the laboratory, which may involve refrigeration and the use of specific preservatives.

Table 2: General Framework for a Hypothetical Environmental Monitoring Protocol for this compound

| Stage | Description |

| Objective | To determine the presence and concentration of this compound in environmental compartments. |

| Target Matrices | Surface water, industrial wastewater, soil near potential sources. |

| Sampling Equipment | Amber glass bottles (for water), stainless steel corers (for soil). |

| Sampling Procedure | Collection of grab samples for water; composite samples for soil. |